
4-(Indolin-5-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Indolin-5-yl)benzoic acid is a chemical compound that features an indole moiety fused to a benzoic acid structure. The indole nucleus is a significant heterocyclic system found in various natural products and synthetic compounds with diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-5-yl)benzoic acid typically involves the formation of the indole ring followed by its attachment to the benzoic acid moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the benzoic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Indolin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones under specific conditions.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Indolin-5-yl)benzoic acid is largely dependent on its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression by binding to their active sites . The benzoic acid group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Benzoic acid derivatives: Compounds with similar benzoic acid moiety but varying substituents on the aromatic ring.
Uniqueness: 4-(Indolin-5-yl)benzoic acid is unique due to its combined indole and benzoic acid structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
889953-90-6 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-indol-5-yl)benzoic acid |
InChI |
InChI=1S/C15H13NO2/c17-15(18)11-3-1-10(2-4-11)12-5-6-14-13(9-12)7-8-16-14/h1-6,9,16H,7-8H2,(H,17,18) |
Clave InChI |
HJARSOLINSDYDO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


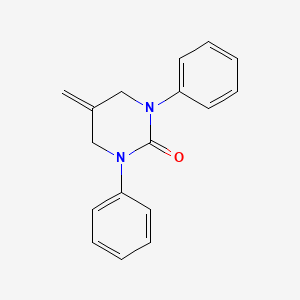
![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)
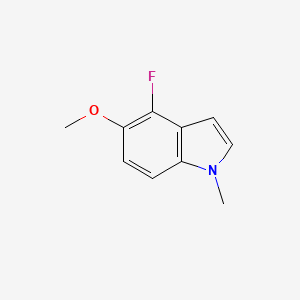
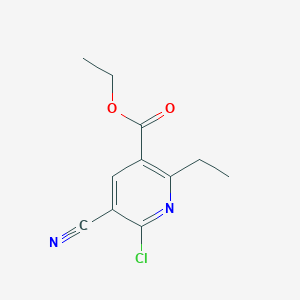
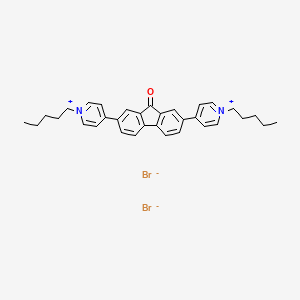
![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)
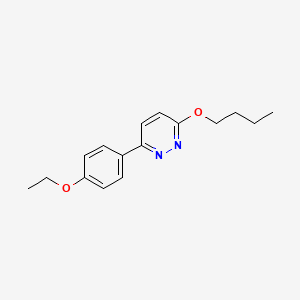
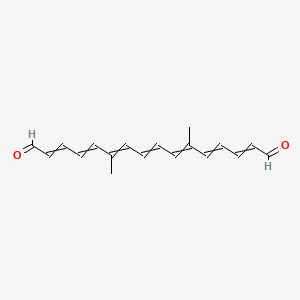

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
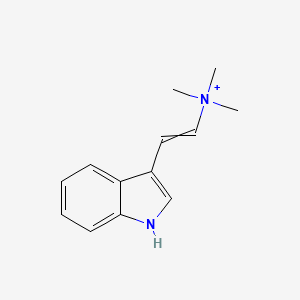
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
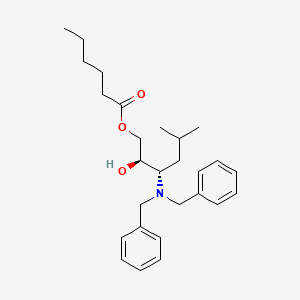
![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)
